Glyceryl tri(hexadecanoate-d31)

Übersicht

Beschreibung

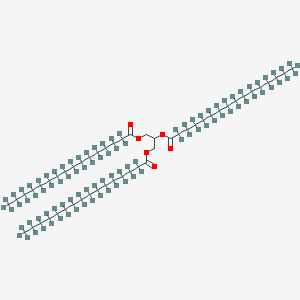

Glyceryl tri(hexadecanoate-d31), also known as glyceryl tri(palmitate-d31), is a deuterated form of glyceryl tripalmitate. This compound is a triglyceride where the fatty acid chains are hexadecanoic acid (palmitic acid) with deuterium atoms replacing hydrogen atoms. It is primarily used in scientific research as a stable isotope-labeled compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glyceryl tri(hexadecanoate-d31) can be synthesized through a chemical reaction involving glycerol and hexadecanoic acid. The process involves the esterification of glycerol with hexadecanoic acid in the presence of a catalyst. The deuterium labeling is achieved by using a deuterium source, such as deuterium chloride (DCl), to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of glyceryl tri(hexadecanoate-d31) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the esterification and deuterium exchange reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Glyceryl tri(hexadecanoate-d31) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glyceryl tri(hexadecanoate-d31) peroxides.

Reduction: Reduction reactions can convert glyceryl tri(hexadecanoate-d31) to its corresponding alcohols.

Substitution: Deuterium atoms in the compound can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium borohydride (NaBH4) and deuterium chloride (DCl) are employed.

Major Products

Oxidation: Glyceryl tri(hexadecanoate-d31) peroxides.

Reduction: Glyceryl tri(hexadecanoate-d31) alcohols.

Substitution: Various isotopically labeled derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Glyceryl tri(hexadecanoate-d31) serves as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its stable isotope labeling enhances the accuracy of quantitative analyses of complex mixtures, making it invaluable in chemical research.

Biology

In biological studies, this compound is used to trace the incorporation and metabolism of fatty acids in living organisms. For instance, researchers have employed high-resolution liquid chromatography coupled with mass spectrometry (LC-MS) to monitor the incorporation of stable isotope-labeled D31-palmitate into diacylglycerol (DAG), allowing for selective tracing of cellular DAG synthesis activity . This method significantly reduces background interference, enhancing sensitivity and specificity compared to traditional techniques.

Medicine

In pharmacokinetic studies, glyceryl tri(hexadecanoate-d31) aids in understanding the distribution and metabolism of triglycerides within the body. It has been used to elucidate the metabolic pathways involved in lipid processing and has implications for studying conditions such as obesity and insulin resistance .

Industry

This compound is also utilized in developing deuterated compounds for industrial applications, particularly in pharmaceuticals where stable isotope labeling is crucial for drug development and testing.

Monitoring Lipid Metabolism

A study demonstrated that using glyceryl tri(hexadecanoate-d31) allowed researchers to track changes in lipid metabolism during moderate exercise, revealing its effects on age-related inflammation and liver health . The incorporation of this compound into metabolic pathways provided critical insights into how exercise influences lipid profiles.

Investigating Insulin Resistance

Another investigation utilized glyceryl tri(hexadecanoate-d31) to study insulin resistance mechanisms in skeletal muscle. The results indicated that silencing specific genes related to triglyceride metabolism altered lipid accumulation patterns, showcasing the compound's role in metabolic research .

Wirkmechanismus

The mechanism of action of glyceryl tri(hexadecanoate-d31) involves its incorporation into biological systems where it mimics the behavior of non-deuterated triglycerides. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies. The compound interacts with enzymes and metabolic pathways involved in lipid metabolism, providing valuable insights into the dynamics of fatty acid utilization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glyceryl tri(palmitate): The non-deuterated form of glyceryl tri(hexadecanoate-d31).

Glyceryl tri(stearate-18,18,18-d3): A deuterated triglyceride with stearic acid chains.

Glyceryl trioleate: A triglyceride with oleic acid chains.

Uniqueness

Glyceryl tri(hexadecanoate-d31) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotope labeling allows for precise tracking and quantification in various research studies, making it a valuable tool in scientific research.

Biologische Aktivität

Glyceryl tri(hexadecanoate-d31), also known as glyceryl tri(palmitate-d31), is a stable isotope-labeled triglyceride that has garnered attention in biochemical research, particularly concerning its metabolic pathways and potential applications in studying lipid metabolism. This article presents a comprehensive overview of the biological activity of this compound, highlighting research findings, methodologies, and implications for future studies.

Chemical Structure and Properties

- Chemical Formula : C₅₁H₉₈O₆

- Molecular Weight : 900.89 g/mol

- CAS Number : 241157-04-0

- Isotope Composition : Contains deuterium (D) at specific positions, enhancing its traceability in metabolic studies.

Metabolic Role and Mechanisms

Glyceryl tri(hexadecanoate-d31) serves primarily as a substrate for various enzymatic reactions involved in lipid metabolism. Its incorporation into metabolic pathways allows researchers to trace the synthesis and degradation of triglycerides in vivo and in vitro.

Enzymatic Activity

-

Monoacylglycerol Acyltransferase (MGAT) :

- Research has demonstrated that glyceryl tri(hexadecanoate-d31) can be utilized to study MGAT-mediated pathways. The compound's incorporation into diacylglycerol (DAG) was monitored using high-resolution liquid chromatography-mass spectrometry (LC-MS), revealing significant insights into cellular DAG synthesis activity .

- The assay developed for this purpose showed that the incorporation of D31-palmitate into DAG was significantly higher in MGAT2-expressing cells compared to controls, indicating the compound's utility in understanding MGAT2's role in lipid metabolism .

- Lipid Metabolism Studies :

Case Studies

A notable study employed glyceryl tri(hexadecanoate-d31) to investigate the effects of dietary fat on energy expenditure and metabolic health. Key findings include:

- Impact on Chylomicron Triglycerides :

- Sensitivity and Specificity :

Data Tables

| Study Parameter | Observation | Significance |

|---|---|---|

| Substrate Used | Glyceryl tri(hexadecanoate-d31) | Enables tracing of lipid metabolism |

| Cell Line | STC-1/Human MGAT2 | Demonstrated increased DAG synthesis |

| Measurement Technique | High-resolution LC-MS | Improved signal-to-noise ratio |

| Training Effect | Decreased D31-palmitate appearance | Indicates adaptive changes in lipid metabolism |

Eigenschaften

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-JGBASCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.